molecular formula C11H9FO2S B8508796 Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate

Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate

Cat. No.: B8508796
M. Wt: 224.25 g/mol
InChI Key: TVDHAURTADJRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H9FO2S and its molecular weight is 224.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9FO2S

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 6-fluoro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9FO2S/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3

InChI Key

TVDHAURTADJRSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 2,4-difluorobenzaldehyde (50.17 g) and potassium carbonate (63.4 g) in DMF (500 ml) was added ethyl thioglycolate (38.7 ml) dropwise at 0° C. The mixture was stirred at room temperature for 18 hours, diluted with water, and extracted with ethyl acetate. The extract was washed with 10% aqueous citric acid, water, and brine, dried over MgSO4, and concentrated. The residue was chromatographed on silica gel using hexane-ethyl acetate (20:1) as an eluent to give the titled compound as colorless crystals (16.61 g).
Quantity
50.17 g
Type
reactant
Reaction Step One
Quantity
63.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
38.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 2,5-difluorobenzaldehyde (280 g, 1.97 mol), potassium carbonate (272 g, 1.97 mol) and anhydrous DMF (1260 ml) was added mercaptoacetic acid ethyl ester (236 g, 1.97 mol). The mixture was stirred at 90° C. for 4 h. After cooling water (4200 ml) was added and the solution was extracted with ethyl acetate (3×1500 ml), the combined extracts dried over sodium sulfate and the solvent was removed to give crude product, which was flash-chromatographed (eluent-ethyl acetate (1):hexane (9). Yield of 6-fluoro-benzo[b]thiophene-2-carboxylic acid ethyl ester 96.49 g (21.8%) as a yellow solid. 1H-NMR (400 MHz, CDCl3); δ (ppm): 1.40 (t, 3H), 4.40 (q, 2H), 7.15 (t, 1H), 7.52 (d, 1H), 7.81 (dd, 1H), 8.00 (s, 1H).
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
272 g
Type
reactant
Reaction Step One
Name
Quantity
1260 mL
Type
reactant
Reaction Step One
Quantity
236 g
Type
reactant
Reaction Step Two
Name
Quantity
4200 mL
Type
solvent
Reaction Step Three

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